![molecular formula C21H23N3O3 B281965 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281965.png)
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAA belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, MPAA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and ultimately cell death, which may explain the anticancer activity of MPAA. MPAA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular signaling pathways. Inhibition of this protein may contribute to the anti-inflammatory and analgesic properties of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPAA has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In addition, MPAA has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. These effects may contribute to the potential therapeutic applications of MPAA in cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. MPAA has also been found to exhibit significant pharmacological properties, which makes it a promising candidate for further research. However, there are also some limitations associated with the use of MPAA in lab experiments. For example, the exact mechanism of action of MPAA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, MPAA has been found to exhibit some toxicity in certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MPAA. One area of interest is the development of more potent and selective derivatives of MPAA. These derivatives may exhibit improved pharmacological properties and may be more effective in treating certain diseases. Another area of interest is the study of the mechanism of action of MPAA. A better understanding of the molecular targets of MPAA may lead to the development of more targeted therapies. Finally, the potential use of MPAA in combination with other drugs or therapies is an area of interest for future research. Combination therapies may lead to improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of MPAA involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reduction reaction using palladium on carbon and hydrogen gas, which leads to the formation of MPAA. The synthesis of MPAA has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity and has been shown to inhibit the growth of various cancer cell lines. MPAA has also been found to exhibit antiviral activity against the hepatitis C virus and has been shown to inhibit the replication of the virus. In addition, MPAA has been found to exhibit anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of pain and inflammation.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
(Z)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-16-3-2-4-19(15-16)24-13-11-23(12-14-24)18-7-5-17(6-8-18)22-20(25)9-10-21(26)27/h2-10,15H,11-14H2,1H3,(H,22,25)(H,26,27)/b10-9- |
Clé InChI |
NZZJNGKYFGFRMH-KTKRTIGZSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



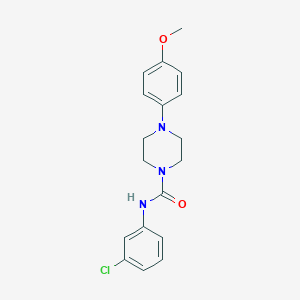
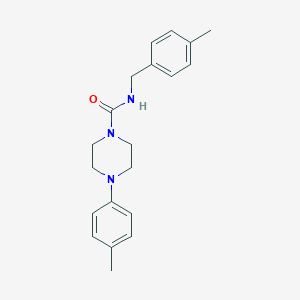

![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
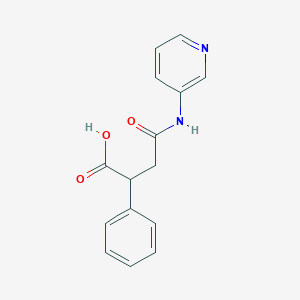
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
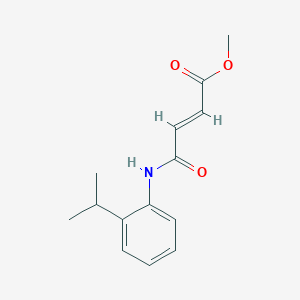
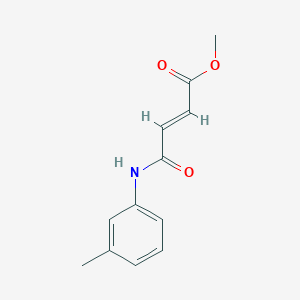


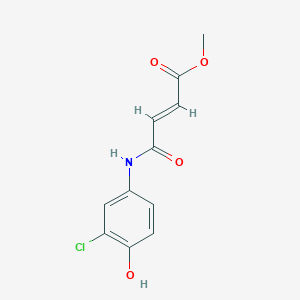
![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)